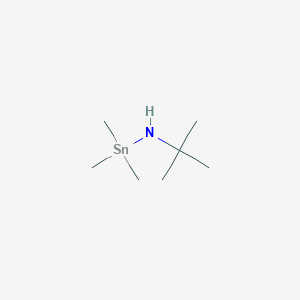![molecular formula C16H28O6S B14425085 {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid CAS No. 80495-34-7](/img/structure/B14425085.png)
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dioxo groups, pentyloxy chains, and a sulfanyl-acetic acid moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,4-dioxo-1,4-bis(pentyloxy)butane, which is then reacted with a thiol-containing acetic acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents and reagents, and the implementation of robust purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s chemical properties.
Substitution: The pentyloxy chains and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
Applications De Recherche Scientifique
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups may interact with specific biomolecules, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, affecting their catalytic function. Additionally, the dioxo and pentyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid include:
1,4-Dioxo-1,4-bis(methoxy)butan-2-YL sulfanyl acetic acid: This compound has methoxy groups instead of pentyloxy chains, resulting in different chemical properties and reactivity.
1,4-Dioxo-1,4-bis(ethoxy)butan-2-YL sulfanyl acetic acid: The presence of ethoxy groups alters the compound’s solubility and interaction with other molecules.
1,4-Dioxo-1,4-bis(butyloxy)butan-2-YL sulfanyl acetic acid: Butyloxy chains provide different steric and electronic effects compared to pentyloxy chains.
Uniqueness
This compound is unique due to its specific combination of functional groups. The pentyloxy chains provide distinct hydrophobic interactions, while the sulfanyl and dioxo groups offer versatile reactivity. This combination makes the compound a valuable tool for exploring new chemical reactions and developing innovative applications in various fields.
Propriétés
Numéro CAS |
80495-34-7 |
|---|---|
Formule moléculaire |
C16H28O6S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(1,4-dioxo-1,4-dipentoxybutan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H28O6S/c1-3-5-7-9-21-15(19)11-13(23-12-14(17)18)16(20)22-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18) |
Clé InChI |
XDDSARAZRHDTAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CC(C(=O)OCCCCC)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


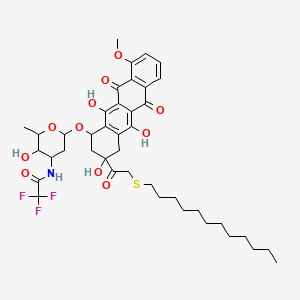
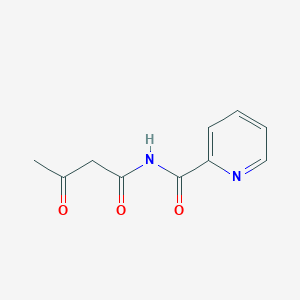
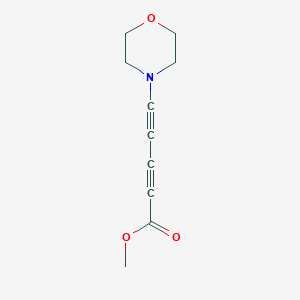
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)


![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
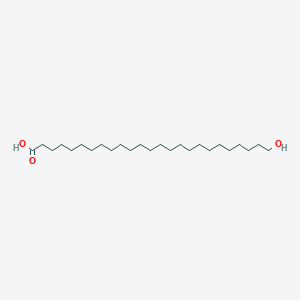


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
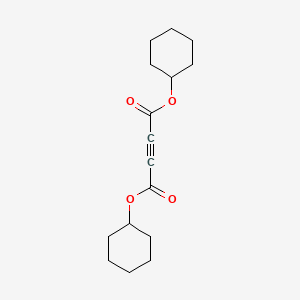
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
